N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13502621
InChI: InChI=1S/C19H28BNO3/c1-13-12-14(17(22)21-15-8-6-7-9-15)10-11-16(13)20-23-18(2,3)19(4,5)24-20/h10-12,15H,6-9H2,1-5H3,(H,21,22)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCCC3)C
Molecular Formula: C19H28BNO3
Molecular Weight: 329.2 g/mol

N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.:

Cat. No.: VC13502621

Molecular Formula: C19H28BNO3

Molecular Weight: 329.2 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide -

Specification

Molecular Formula C19H28BNO3
Molecular Weight 329.2 g/mol
IUPAC Name N-cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Standard InChI InChI=1S/C19H28BNO3/c1-13-12-14(17(22)21-15-8-6-7-9-15)10-11-16(13)20-23-18(2,3)19(4,5)24-20/h10-12,15H,6-9H2,1-5H3,(H,21,22)
Standard InChI Key WDYLSWHVBGXWKR-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCCC3)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCCC3)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide features a benzamide backbone substituted at the 4-position with a tetramethyl-1,3,2-dioxaborolan-2-yl group and at the 3-position with a methyl group. The cyclopentylamine moiety is linked via an amide bond, creating a stereochemically rigid structure. The boronic ester group enhances reactivity in metal-catalyzed coupling reactions, while the cyclopentyl group contributes to lipophilicity, influencing solubility and pharmacokinetic properties in derivative compounds.

Table 1: Molecular Properties

PropertyValue
IUPAC NameN-cyclopentyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Molecular FormulaC₁₉H₂₈BNO₃
Molecular Weight329.2 g/mol
InChIInChI=1S/C19H28BNO3/c1-13-12-14(17(22)21-15-8-6-7-9-15)10-11-16(13)20-23-18(2,3)19(4,5)24-20/h10-12,15H,6-9H2,1-5H3,(H,21,22)
InChIKeyWDYLSWHVBGXWKR-UHFFFAOYSA-N
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC3CCCC3)C
PubChem CID75486490

Spectroscopic and Computational Data

The compound’s structural validation relies on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, though specific spectral data remain unpublished. Computational descriptors, including partition coefficients (LogP) and topological polar surface area (TPSA), predict moderate lipophilicity (LogP ≈ 3.5) and limited aqueous solubility, aligning with its boronic ester functionality.

Synthesis and Characterization

Synthetic Methodology

The synthesis of N-Cyclopentyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically proceeds via a palladium-catalyzed Miyaura borylation reaction. A benzamide precursor undergoes coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts such as Pd(dppf)Cl₂ and a base (e.g., potassium acetate). The reaction occurs in anhydrous tetrahydrofuran (THF) under inert conditions, yielding the boronic ester after chromatographic purification.

Key Reaction Conditions:

  • Catalyst: Palladium(II) acetate or analogous complexes

  • Ligand: XantPhos or SPhos for enhanced stability

  • Base: Cs₂CO₃ or K₃PO₄ to deprotonate intermediates

  • Solvent System: CPME:H₂O (4:1) for biphasic conditions

Optimization Challenges

Yield optimization faces challenges due to steric hindrance from the cyclopentyl group and competing side reactions involving the boronic ester. Microwave-assisted synthesis and flow chemistry approaches are proposed to improve efficiency, though experimental validation is pending.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound participates in Suzuki-Miyaura reactions to form biaryl structures, a cornerstone of drug discovery. For example, coupling with aryl halides yields biphenyl derivatives used in kinase inhibitors and anticancer agents.

Prodrug Development

The boronic acid moiety (post-hydrolysis) enables integration into prodrugs targeting serine proteases. Analogous compounds have shown promise in treating inflammatory disorders by modulating protease-activated receptors.

ParameterDetail
SupplierMatrix Scientific
Purity≥95% (HPLC)
PackagingAmber glass vials under argon atmosphere
Storage-20°C, desiccated

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator